Allo-3α-tetrahydro Cortisol-d6 (Major)
Description
Significance of Stable Isotope-Labeled Cortisol Metabolites in Endogenous Steroid Dynamics Research
Stable isotope-labeled cortisol metabolites are of paramount significance in the study of endogenous steroid dynamics. The use of these labeled compounds allows for the application of isotope dilution mass spectrometry (IDMS), a gold-standard analytical method for the accurate quantification of hormones and their metabolites in biological samples. By introducing a known amount of a stable isotope-labeled steroid, such as a deuterated cortisol metabolite, into a sample, it can serve as an internal standard that behaves almost identically to the endogenous analyte during extraction, purification, and analysis. This approach corrects for any sample loss during processing and variations in instrument response, leading to highly accurate and precise measurements. Such methodologies are crucial for establishing reliable reference ranges and for studying subtle changes in steroid metabolism associated with various physiological states and diseases. The use of deuterated compounds, in contrast to radioactive isotopes, also permits repeated clinical studies on the same patient, which would otherwise be ethically unfeasible. healthmatters.io
Allo-3α-tetrahydro Cortisol as a Key Cortisol Metabolite in Glucocorticoid Pathway Investigations
Allo-3α-tetrahydrocortisol (allo-THF) is a significant metabolite of cortisol, a primary glucocorticoid hormone essential for regulating a wide range of bodily functions, including metabolism, immune response, and stress adaptation. nih.gov Cortisol is metabolized in the liver, primarily through A-ring reduction by 5α- and 5β-reductases, to produce allo-tetrahydrocortisol and tetrahydrocortisol (B1682764) (THF), respectively. nih.gov The measurement of allo-THF, often in conjunction with other cortisol metabolites, is clinically important for assessing the activity of enzymes involved in glucocorticoid metabolism. nih.gov For instance, the ratio of (allo-THF + THF) to tetrahydrocortisone (B135524) (THE) in urine is a critical marker for diagnosing conditions such as apparent mineralocorticoid excess, a form of hypertension. researchgate.net Therefore, the accurate quantification of allo-THF is vital for investigating the glucocorticoid pathway and diagnosing related disorders.
Rationale for Deuterium (B1214612) Labeling (d6) in Advanced Steroid Research Methodologies
The rationale for deuterium labeling, and specifically the use of a d6 label in Allo-3α-tetrahydro Cortisol, is multifaceted and central to advanced steroid research methodologies. The primary advantage of using deuterated compounds is their application as internal standards in mass spectrometry-based analytical methods. unimi.it The mass difference between the deuterated standard and the endogenous compound allows for their simultaneous detection and quantification with high specificity and sensitivity.
The "d6" designation indicates that six hydrogen atoms in the molecule have been replaced by deuterium atoms. This multi-deuteration strategy is intentional; an ideal internal standard should have a sufficient mass shift from the analyte to avoid spectral overlap, and typically, the inclusion of at least three extra stable isotopes is preferred. The increased mass of the d6-labeled compound ensures that its mass spectral signal is clearly resolved from that of the unlabeled analyte and any other naturally occurring isotopes, thereby enhancing the accuracy of quantification. Furthermore, the chemical properties of deuterated compounds are nearly identical to their non-labeled counterparts, ensuring they co-elute during chromatography and experience similar ionization efficiency in the mass spectrometer, which are critical characteristics of a good internal standard. This makes Allo-3α-tetrahydro Cortisol-d6 an excellent tool for precise and reliable quantification of endogenous allo-THF in complex biological matrices like urine and plasma.
Detailed Research Findings
The application of Allo-3α-tetrahydro Cortisol-d6 is predominantly as an internal standard in quantitative analytical methods. Below is a table detailing its use in a specific research context.
| Research Focus | Analytical Method | Specific Use of Allo-3α-tetrahydro Cortisol-d6 | Key Findings of the Study |
| Quantitative profiling of cortisol metabolites in human urine | High-resolution accurate-mass MS | Used as a stable isotope-labeled internal standard ([2,2,4,4,21,21-2H6]-allo-3α-tetrahydrocortisol) for the accurate quantification of endogenous allo-3α-tetrahydrocortisol. | The method demonstrated excellent sensitivity and selectivity, with a limit of detection for allo-THF ranging from 0.02 to 5.81 pg/μl of urine. Significant person-to-person heterogeneity in metabolite profiles was observed, highlighting the need for comprehensive profiling in clinical diagnostics. The study also confirmed that glucuronidated forms of cortisol metabolites, including allo-THF, are the major species found in urine. |
Synthetic Chemistry and Isotopic Enrichment of Allo-3α-tetrahydro Cortisol-d6 (Major) for Research Standards
The precise synthesis and rigorous quality control of isotopically labeled internal standards are paramount for accurate bioanalytical measurements. This article details the synthetic methodologies, isotopic purity assessment, and purification techniques for Allo-3α-tetrahydro Cortisol-d6 (Major), a crucial analytical tool in steroid research.
Properties
Molecular Formula |
C₂₁H₂₈D₆O₅ |
|---|---|
Molecular Weight |
372.53 |
Synonyms |
3α,5α,11β)-3,11,17,21-Tetrahydroxypregnan-20-one-d6 ; 3α,11β,17,21-Tetrahydroxy-5α-pregnan-20-one-d6; 3α,5α-Tetrahydrocortisol-d6; 5α-Pregnane-3α,11β,17α,21-tetraol-20-one-d6; 5α-Tetrahydrocortisol-d6; AL 3308-d6; ATHF-d6; Allotetrahydrocortisol-d6; |
Origin of Product |
United States |
Metabolic Pathways and Enzymatic Transformations of Tetrahydrocortisol in Model Systems
Role of 5α-Reductase in the Formation of Allo-3α-tetrahydro Cortisol
The initial and rate-limiting step in the conversion of cortisol to its A-ring reduced metabolites is catalyzed by steroid 5-reductases. Specifically, the formation of allo-THF is dependent on the action of 5α-reductase. healthmatters.ionih.gov This enzyme reduces the double bond between carbons 4 and 5 in the A-ring of cortisol, leading to the formation of 5α-dihydrocortisol. nih.govresearchgate.net Subsequently, the action of 3α-hydroxysteroid dehydrogenase (3α-HSD) on the 3-keto group of 5α-dihydrocortisol results in the production of Allo-3α-tetrahydro Cortisol. healthmatters.ioresearchgate.net
There are two main isoenzymes of 5α-reductase, type 1 and type 2, which exhibit different tissue distributions and substrate specificities. nih.gov 5α-reductase type 2 is considered the predominant enzyme in clearing cortisol in humans. nih.gov The activity of 5α-reductase is a critical determinant of the ratio of 5α-reduced to 5β-reduced cortisol metabolites. An increased activity of this enzyme leads to a higher production of allo-THF. healthmatters.io
| Enzyme | Reaction Catalyzed | Substrate | Product |
|---|---|---|---|
| 5α-Reductase | Reduction of the C4-C5 double bond | Cortisol | 5α-Dihydrocortisol |
| 3α-Hydroxysteroid Dehydrogenase (3α-HSD) | Reduction of the 3-keto group | 5α-Dihydrocortisol | Allo-3α-tetrahydro Cortisol |
Interplay with 11β-Hydroxysteroid Dehydrogenases (11β-HSDs) in Cortisol/Cortisone (B1669442) Metabolism Pathways
The metabolic fate of cortisol is intricately linked to the activity of 11β-hydroxysteroid dehydrogenases (11β-HSDs), which exist as two main isoforms. 11β-HSD1 acts primarily as a reductase, converting inactive cortisone back to active cortisol, predominantly in the liver and adipose tissue. taylorandfrancis.comwikipedia.org Conversely, 11β-HSD2 is an oxidase that inactivates cortisol to cortisone in mineralocorticoid target tissues like the kidneys. taylorandfrancis.comwikipedia.org
Conjugation Pathways: Glucuronidation and Sulfation of Allo-3α-tetrahydro Cortisol
Following its formation, Allo-3α-tetrahydro Cortisol undergoes conjugation reactions to increase its water solubility and facilitate its excretion in urine. The primary conjugation pathways are glucuronidation and sulfation.
Glucuronidation is the major conjugation pathway for cortisol metabolites. nih.gov Allo-THF can be glucuronidated at the 3α-hydroxyl group or the 21-hydroxyl group, forming allo-tetrahydrocortisol-3-glucuronide and allo-tetrahydrocortisol-21-glucuronide, respectively. nih.govcymitquimica.com This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs). The glucuronides of dihydrocortisol, dihydrocortisone, tetrahydrocortisol (B1682764), allo-tetrahydrocortisol, and tetrahydrocortisone (B135524) are the major cortisol metabolites found in urine. nih.gov
Sulfation, catalyzed by sulfotransferases (SULTs), is another, though generally less significant, pathway for the conjugation of steroid hormones. nih.gov While information specifically on the sulfation of allo-THF is less abundant, it is a known pathway for other steroid metabolites.
In research settings, particularly for the analysis of urinary steroid profiles, the conjugated forms of metabolites like allo-THF need to be cleaved to measure the total amount of the metabolite. This is achieved through enzymatic hydrolysis. Beta-glucuronidase preparations, often derived from sources like Helix pomatia, are commonly used to hydrolyze the glucuronide conjugates. nih.gov
Research has shown that the allotetrahydrocortisol (B135583) conjugate can be particularly resistant to hydrolysis with β-glucuronidase from Helix pomatia, often requiring higher enzyme concentrations and longer incubation times for complete cleavage. nih.gov The use of a combination of β-glucuronidase preparations from different sources, such as Helix pomatia and Ampullaria, can lead to more efficient and complete hydrolysis of urinary corticosteroid conjugates. nih.gov
Comparative Metabolic Fates in Diverse Biological Models (e.g., Animal Models, In Vitro Cell Systems)
The metabolism of cortisol can vary significantly between different biological models, which is a critical consideration when extrapolating research findings.
Animal Models: Studies comparing cortisol metabolism in hepatic microsomes from various animal species have revealed both quantitative and qualitative differences compared to human microsomes. nih.gov For instance, the metabolic profiles in hamster, mouse, and guinea pig are generally simpler than in humans. nih.gov The rat model shows sex-specific differences in cortisol metabolism; female rat cytosol produces 3α,5β-tetrahydrocortisol as a major metabolite, similar to human cytosol, while male rat cytosol primarily generates 20β-dihydrocortisone. nih.gov In the perfused rat liver, the uptake of cortisol from serum is rapid and appears to be dependent on the free (unbound) hormone concentration. nih.gov
In Vitro Cell Systems: In vitro systems, such as primary human hepatocytes and human hepatoma cell lines, are valuable tools for studying the specific mechanisms of cortisol metabolism in a controlled environment. nih.gov These systems allow for the investigation of the activity of specific enzymes like 5α-reductase and the effects of their modulation on cortisol metabolism. nih.gov Human adrenocortical (H295R) cells are another in vitro model used to study the regulation of cortisol release and metabolism. mdpi.com However, it is important to recognize that in vitro models may not fully replicate the complex interactions that occur in vivo. mdpi.com
| Model System | Key Findings on Cortisol Metabolism | Reference |
|---|---|---|
| Human Liver Microsomes | Complex and variable metabolic profile. | nih.gov |
| Rat Liver Microsomes | Sex-dependent differences; female profile more similar to human for certain metabolites. | nih.gov |
| Primary Human Hepatocytes | Used to study the role of specific enzymes like SRD5A2 in regulating glucocorticoid action. | nih.gov |
| H295R Cells | Model for investigating the regulation of cortisol release and its inhibition. | mdpi.com |
Stereoselective Metabolism and Isomeric Considerations of Tetrahydrocortisol
The metabolism of cortisol is highly stereoselective, leading to the formation of different stereoisomers of tetrahydrocortisol. The two primary A-ring reductases, 5α-reductase and 5β-reductase, produce metabolites with distinct stereochemistry at the C5 position.
The action of 5α-reductase results in a 5α-configuration, leading to the formation of allo-THF (also known as 5α-tetrahydrocortisol). In contrast, 5β-reductase produces a 5β-configuration, resulting in the formation of tetrahydrocortisol (THF). nih.govrupahealth.com These two isomers differ in the spatial arrangement of the A and B rings of the steroid nucleus. rupahealth.com
Advanced Analytical Methodologies for Quantification in Biological Matrices
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Approaches for Allo-3α-tetrahydro Cortisol-d6 (Major) Quantification
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become a gold standard for the measurement of steroid hormones and their metabolites. unito.it This technique offers superior sensitivity and specificity, allowing for the direct analysis of compounds like Allo-3α-tetrahydro Cortisol-d6, often without the need for chemical derivatization. unito.it The success of an LC-MS/MS method relies on the careful optimization of ionization, mass selection, and chromatographic separation.
Electrospray ionization (ESI) is a soft ionization technique widely used for the analysis of polar and high-mass compounds, making it highly suitable for steroid metabolites. researchgate.net The efficiency of the ESI process directly impacts the sensitivity of the assay. Optimization is a critical step, as it involves evaluating multiple factors and their interactions to achieve the best possible signal for the analyte. spectroscopyonline.comresearchgate.net
Key ESI parameters that are optimized for the analysis of cortisol metabolites include the ion spray voltage, source gas temperatures, and pressures of the nebulizer and curtain gases. nih.gov For instance, a method for analyzing free urinary steroids utilized an ion spray voltage of 5.5 kV and a turbo temperature of 600 °C to achieve robust ionization. nih.gov The goal of this optimization is to maximize the formation of gas-phase ions from the liquid sample, thereby enhancing detection sensitivity, which is particularly important for low-concentration metabolites. researchgate.netresearchgate.net The process can be complex, as the ESI source can be viewed as an electrochemical reactor where high voltages and temperatures are applied to both liquid and gas phases. nih.gov
| Parameter | Typical Optimized Value | Purpose |
|---|---|---|
| Ion Spray Voltage | 5.5 kV | Promotes the formation of charged droplets from the eluent. nih.gov |
| Turbo Temperature | 600 °C | Aids in the desolvation of droplets to release gas-phase ions. nih.gov |
| Gas Source 1 (Nebulizer Gas) | 60 (arbitrary units) | Assists in aerosol formation. nih.gov |
| Gas Source 2 (Heater Gas) | 40 (arbitrary units) | Facilitates solvent evaporation. nih.gov |
| Curtain Gas Pressure | 20 mPa | Prevents neutral molecules from entering the mass spectrometer. nih.gov |
| Declustering Potential (DP) | 60-80 V | Prevents ion clustering and aids in adduct removal before the analyzer. nih.gov |
Table 1: Example of Optimized ESI Source Parameters for Corticosteroid Analysis. Data derived from a method for analyzing related, non-deuterated compounds. nih.gov
Selected Reaction Monitoring (SRM), also known as Multiple Reaction Monitoring (MRM), is the operational mode in tandem mass spectrometry that provides exceptional specificity and is the foundation for quantification. In an SRM experiment, the first quadrupole (Q1) is set to isolate a specific precursor ion (the molecular ion of the analyte), which is then fragmented in the collision cell (Q2). The third quadrupole (Q3) is then set to detect one or more specific product ions resulting from the fragmentation. This process filters out chemical noise and interferences from the biological matrix.
For Allo-3α-tetrahydro Cortisol, specific precursor-to-product ion transitions are monitored. Since Allo-3α-tetrahydro Cortisol-d6 is an isotopically labeled standard, its precursor and product ions will have a mass-to-charge ratio (m/z) that is 6 Daltons higher than its non-labeled counterpart, assuming no loss of deuterium (B1214612) atoms during fragmentation. This mass difference allows for the simultaneous detection of the analyte and the internal standard.
| Compound | Precursor Ion (m/z) | Product Ions (m/z) | Collision Energy (eV) |
|---|---|---|---|
| Allo-tetrahydrocortisol | 365.2 | 347/329/293 | 15-25 |
| Allo-3α-tetrahydro Cortisol-d6 (Predicted) | 371.2 | ~353/335/299 | 15-25 |
Table 2: Representative SRM Transitions for Allo-tetrahydrocortisol. The transitions for the d6 variant are predicted based on a +6 Da mass shift. Actual fragment masses would need to be empirically determined to account for the location of the deuterium labels. Data for the non-deuterated compound is derived from published methods. nih.gov
The separation of stereoisomers, such as allo-tetrahydrocortisol (A-THF) and tetrahydrocortisol (B1682764) (THF), is a significant analytical challenge because they are structurally very similar and often co-elute. nih.gov Effective chromatographic separation is essential for accurate quantification. Reversed-phase chromatography using C8 or C18 columns is commonly employed. researchgate.netnih.gov
A gradient elution using a mobile phase system, typically consisting of water mixed with an organic modifier like methanol (B129727) or acetonitrile, is used to resolve these isomers. nih.gov For example, one method successfully separated cortisone (B1669442), cortisol, allo-tetrahydrocortisol, tetrahydrocortisol, and tetrahydrocortisone (B135524) in a single 18-minute run. nih.gov In that study, the retention times for allo-tetrahydrocortisol and tetrahydrocortisol were 13.02 and 13.80 minutes, respectively, demonstrating baseline separation. nih.gov The use of Allo-3α-tetrahydro Cortisol-d6 as an internal standard for A-THF requires that it has a similar chromatographic behavior to the unlabeled analyte and is resolved from other interfering compounds.
Gas Chromatography-Mass Spectrometry (GC-MS/MS) Applications in Steroid Metabolomics
Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for steroid profiling, capable of measuring dozens of metabolites in a single analysis. nih.gov However, steroids are generally not volatile enough for direct GC analysis. tandfonline.comnih.gov Therefore, a chemical derivatization step is mandatory to increase their volatility and thermal stability, allowing them to pass through the GC column. researchgate.netnih.gov Deuterium-labeled steroids like Allo-3α-tetrahydro Cortisol-d6 are used as internal standards in GC-MS methods to improve quantitative accuracy. nih.govusgs.gov
Derivatization is a critical sample preparation step for GC-MS analysis of steroids. The primary goals are to block polar functional groups, such as hydroxyls and ketones, to make the molecules more volatile and less prone to degradation at high temperatures. researchgate.net
Silylation: This is the most common derivatization reaction for steroids, targeting hydroxyl (-OH) groups. tandfonline.com Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are used to replace the active protons on hydroxyl groups with a trimethylsilyl (B98337) (TMS) group, forming TMS ethers. mdpi.comacs.org This process significantly improves the volatility and thermal stability of the steroid. mdpi.com For steroids with sterically hindered hydroxyl groups, a catalyst may be needed to ensure complete derivatization. tandfonline.com
Methoximation: Ketone groups on steroids are often protected by reacting them with methoxyamine hydrochloride to form methoxime (MO) derivatives. This step prevents the formation of enol-TMS ethers and stabilizes the molecule. Typically, methoximation is performed first, followed by silylation of the hydroxyl groups, resulting in MO-TMS derivatives.
Picolinyl Derivatization: While more commonly used to improve ionization in LC-MS, derivatization with reagents like picolinic acid can also be applied. researchgate.net This technique is particularly useful for enhancing the detectability of certain compounds.
Microwave-assisted derivatization (MAD) has emerged as a method to accelerate the often time-consuming derivatization process, reducing reaction times from over 30 minutes to as little as one minute. acs.orgmdpi.com
| Derivatization Type | Reagent(s) | Target Functional Group | Purpose in GC-MS |
|---|---|---|---|
| Methoximation | Methoxyamine HCl | Ketone (=O) | Protects ketone groups, prevents enolization. |
| Silylation | MSTFA, BSTFA, TMCS | Hydroxyl (-OH) | Increases volatility and thermal stability. tandfonline.commdpi.com |
| Combined | Methoxyamine HCl followed by MSTFA | Ketone and Hydroxyl | Comprehensive derivatization to form stable MO-TMS derivatives. |
Table 3: Common Derivatization Techniques for Steroid Analysis by GC-MS.
Sample Preparation Protocols for Complex Biological Matrices
Effective sample preparation is essential to remove interferences from complex biological matrices like urine and plasma, and to concentrate the analytes of interest before instrumental analysis. unito.it The protocol often involves multiple steps, especially when analyzing both free and conjugated steroids.
A common workflow for urinary steroid analysis includes the following steps:
Enzymatic Hydrolysis: Many steroid metabolites are excreted in urine as water-soluble glucuronide or sulfate (B86663) conjugates. To measure the total amount of a metabolite, these conjugates must be cleaved. This is typically achieved by treating the sample with enzymes like β-glucuronidase (from Helix pomatia or E. coli) and sulfatase. researchgate.netnih.gov During this step, an internal standard like Allo-3α-tetrahydro Cortisol-d6 is added. nih.gov
Extraction: After hydrolysis, the now "free" steroids are extracted from the aqueous urine matrix.
Liquid-Liquid Extraction (LLE): This involves using an organic solvent immiscible with water, such as dichloromethane, to extract the lipophilic steroids. nih.gov
Solid-Phase Extraction (SPE): This is a widely used cleanup and preconcentration technique. The sample is passed through a cartridge containing a solid sorbent (e.g., C18, StrataX) that retains the steroids. nih.govmdpi.commdpi.com Interfering substances are washed away, and the purified steroids are then eluted with an organic solvent like methanol. nih.gov
Final Preparation: The eluate is evaporated to dryness and then reconstituted in a small volume of a suitable solvent for injection into the LC-MS/MS or for derivatization prior to GC-MS/MS analysis. nih.gov A "dilute-and-shoot" approach, which involves simple dilution of the sample before injection, is sometimes possible for LC-MS/MS if the instrument is sensitive enough and matrix effects are minimal, but it is less common for comprehensive profiling. unito.itnih.gov
A representative sample preparation protocol for enriching cortisol metabolites from urine involves treating 100 µL of urine with β-glucuronidase, spiking with deuterated internal standards, performing a liquid-liquid extraction with dichloromethane, and further purifying the extract using a StrataX SPE cartridge. nih.gov
Solid Phase Extraction (SPE) Optimizations
Solid Phase Extraction (SPE) is a widely used technique for the purification and concentration of analytes from complex biological samples like plasma, urine, and saliva prior to their analysis by mass spectrometry. The optimization of SPE protocols is crucial for achieving high recovery rates of the target analytes and the internal standard, Allo-3α-tetrahydro Cortisol-d6.
Research findings indicate that mixed-mode SPE cartridges, which possess both reversed-phase and ion-exchange properties, are often employed for the comprehensive extraction of a panel of steroids, including tetrahydrocortisol metabolites. The optimization process typically involves a systematic evaluation of several parameters:
Sorbent Selection : The choice of sorbent material is critical. C18 and polymeric sorbents like Oasis HLB are commonly tested for their efficiency in retaining moderately polar compounds like tetrahydrocortisols.
pH of Loading Solution : The pH of the sample before loading onto the SPE cartridge is adjusted to ensure optimal retention of the analytes. For steroid glucuronides, a pre-extraction enzymatic hydrolysis step is often necessary.
Wash Solvents : A series of wash steps with solvents of increasing organic strength are optimized to remove interfering substances without eluting the analytes of interest.
Elution Solvent : The composition and volume of the elution solvent are carefully selected to ensure the complete elution of both the endogenous steroids and the deuterated internal standard, Allo-3α-tetrahydro Cortisol-d6.
The following table summarizes typical SPE optimization parameters for steroid analysis where a deuterated tetrahydrocortisol internal standard would be used.
| Parameter | Condition 1 | Condition 2 | Optimal Condition | Rationale |
| SPE Sorbent | C18 | Polymeric (e.g., Oasis HLB) | Polymeric (Oasis HLB) | Provides higher recovery and capacity for a broad range of steroid polarities. |
| Sample Pre-treatment | Dilution with water | Dilution with phosphate (B84403) buffer (pH 7.0) | Enzymatic hydrolysis (if analyzing glucuronides) followed by dilution with buffer | Cleaves glucuronide conjugates to measure total steroid concentrations; buffering optimizes enzyme activity. |
| Wash Solvent 1 | 5% Methanol in water | 20% Methanol in water | 10% Methanol in water | Removes polar interferences without causing premature elution of analytes. |
| Wash Solvent 2 | 5% Acetonitrile in water | Hexane | Not always necessary; depends on matrix complexity | Can remove non-polar lipids, but risks loss of less polar steroids if not optimized carefully. |
| Elution Solvent | 1 mL of 90% Methanol | 1 mL of Acetonitrile | 2 x 1 mL of 95:5 Acetonitrile:Methanol | Ensures complete elution of all target steroids and the internal standard from the sorbent. |
Liquid-Liquid Extraction (LLE) Methodologies
Liquid-Liquid Extraction (LLE) represents a classic and effective method for the extraction of steroids from aqueous biological fluids. The principle of LLE is based on the differential solubility of the analytes between two immiscible liquid phases, typically an aqueous sample and an organic solvent. For the analysis of tetrahydrocortisol metabolites and the concurrent use of Allo-3α-tetrahydro Cortisol-d6, the selection of the organic solvent is a key consideration.
Commonly used extraction solvents for steroids include:
Diethyl ether : Known for its high extraction efficiency for a wide range of steroids.
Methyl tert-butyl ether (MTBE) : A safer alternative to diethyl ether with good extraction performance.
Ethyl acetate : Effective for more polar steroids.
Mixtures of solvents : Combinations such as dichloromethane/isopropanol can be tailored to optimize the recovery of a specific panel of steroids.
The LLE protocol involves vigorous mixing of the biological sample (to which Allo-3α-tetrahydro Cortisol-d6 has been added) with the chosen organic solvent, followed by centrifugation to separate the phases. The organic layer containing the analytes is then collected, evaporated to dryness, and reconstituted in a solvent compatible with the analytical instrument. The efficiency of LLE is highly dependent on the partition coefficient of the analytes in the selected solvent system.
Method Validation Parameters in Research Settings
The validation of an analytical method ensures that it is suitable for its intended purpose. In research settings, the use of a deuterated internal standard like Allo-3α-tetrahydro Cortisol-d6 is fundamental to achieving a robust and reliable method. The following parameters are rigorously assessed.
Assessment of Linearity, Sensitivity (LOD, LOQ), and Dynamic Range
Linearity : This is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. Calibration curves are generated by plotting the peak area ratio of the analyte to the internal standard (Allo-3α-tetrahydro Cortisol-d6) against a series of known analyte concentrations. A linear regression analysis is performed, and a correlation coefficient (r²) close to 1.0 indicates excellent linearity.
Sensitivity : The sensitivity of the method is determined by the Limit of Detection (LOD) and the Limit of Quantitation (LOQ). The LOD is the lowest concentration of the analyte that can be reliably distinguished from the background noise, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy.
Dynamic Range : This refers to the concentration range over which the method is linear and quantifiable.
The table below shows representative validation data for a UHPLC-MS/MS method for steroid analysis that would employ an internal standard like Allo-3α-tetrahydro Cortisol-d6.
| Analyte (similar to Allo-3α-tetrahydrocortisol) | Linear Range (ng/mL) | r² | LOD (ng/mL) | LOQ (ng/mL) |
| Tetrahydrocortisone | 0.1 - 50 | >0.998 | 0.03 | 0.1 |
| Allo-tetrahydrocortisol | 0.2 - 100 | >0.997 | 0.06 | 0.2 |
| Tetrahydrocortisol | 0.2 - 100 | >0.998 | 0.07 | 0.2 |
Evaluation of Precision, Accuracy, and Reproducibility
Precision : This parameter assesses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the coefficient of variation (%CV) and is evaluated at different concentration levels (low, medium, and high). Intra-day precision (repeatability) and inter-day precision (intermediate precision) are determined.
Accuracy : The accuracy of an analytical method denotes the closeness of the mean test results to the true value. It is typically assessed by analyzing quality control (QC) samples with known concentrations and is expressed as the percentage of the nominal value.
Reproducibility : This is the precision between different laboratories and is assessed during inter-laboratory comparison studies.
The following table provides an example of precision and accuracy data for the quantification of a tetrahydrocortisol metabolite.
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Low | 0.5 | < 8.5 | < 10.2 | 95 - 105 |
| Medium | 10 | < 6.1 | < 8.5 | 97 - 103 |
| High | 80 | < 5.5 | < 7.8 | 98 - 102 |
Matrix Effects and Their Mitigation in Mass Spectrometry
The matrix effect is the alteration of ionization efficiency by co-eluting substances from the biological matrix. This can lead to either suppression or enhancement of the analyte signal, thereby affecting the accuracy of the quantification. The use of a stable isotope-labeled internal standard like Allo-3α-tetrahydro Cortisol-d6 is the most effective way to mitigate matrix effects.
Since the internal standard co-elutes with the analyte and has nearly identical physicochemical properties, it experiences the same degree of signal suppression or enhancement. By calculating the ratio of the analyte signal to the internal standard signal, the variability introduced by the matrix effect is effectively normalized.
Further strategies to reduce matrix effects include:
Efficient Sample Preparation : Thorough clean-up using SPE or LLE to remove interfering components like phospholipids.
Chromatographic Separation : Optimization of the liquid chromatography method to separate the analytes from the bulk of the matrix components.
Dilution : Diluting the sample can reduce the concentration of interfering substances, but this may compromise the sensitivity of the assay.
The quantitative assessment of matrix effect (ME) is often performed using the post-extraction addition method, with the following formula: ME (%) = (Peak area in post-extraction spiked sample / Peak area in neat solution) x 100. A value close to 100% indicates minimal matrix effect. The use of Allo-3α-tetrahydro Cortisol-d6 helps to ensure that even with a significant matrix effect, the final calculated concentration remains accurate.
Applications As a Stable Isotope Tracer and Internal Standard in Biochemical Investigations
Use in Stable Isotope Dilution Mass Spectrometry (SID-MS) for Absolute Quantification
Stable Isotope Dilution Mass Spectrometry (SID-MS) is the gold standard for the accurate and precise quantification of molecules in complex biological matrices. In this methodology, a known quantity of a stable isotope-labeled version of the analyte, such as Allo-3α-tetrahydro Cortisol-d6, is added to a sample as an internal standard at the beginning of the analytical process. cerilliant.com
This "spiked" sample is then subjected to extraction, purification, and chromatographic separation before analysis by mass spectrometry (MS), commonly tandem mass spectrometry (LC-MS/MS). nih.govnih.gov The mass spectrometer can differentiate between the endogenous (unlabeled) allo-tetrahydrocortisol and the added deuterated (labeled) internal standard based on their mass-to-charge ratio. researchgate.net By measuring the ratio of the signal from the endogenous analyte to that of the known amount of internal standard, the absolute concentration of the endogenous analyte can be calculated with high accuracy. researchgate.net
The use of a stable isotope-labeled internal standard like Allo-3α-tetrahydro Cortisol-d6 is crucial because it co-elutes with the analyte and behaves identically during sample preparation and ionization, effectively correcting for any sample loss during processing and for matrix effects that can suppress or enhance the instrument's signal. cerilliant.comsigmaaldrich.com This approach is fundamental to quantitative steroidomics for establishing reference intervals and diagnosing endocrine-related disorders in research contexts. sigmaaldrich.comuni-muenchen.de One study on the quantitative profiling of cortisol metabolites in human urine specifically employed [2H6]-A-THF as an internal standard to ensure accuracy. nih.gov
| Parameter | Description |
| Analyte | Allo-3α-tetrahydrocortisol (a-THF) |
| Internal Standard | Allo-3α-tetrahydro Cortisol-d6 (Major) |
| Technique | Stable Isotope Dilution - Liquid Chromatography-Tandem Mass Spectrometry (SID-LC-MS/MS) |
| Principle | A known amount of Allo-3α-tetrahydro Cortisol-d6 is added to the sample. The ratio of the mass spectrometric signal of the endogenous a-THF to the deuterated standard is used to calculate the absolute concentration of a-THF. |
| Advantage | High accuracy and precision; corrects for matrix effects and procedural sample loss. cerilliant.com |
| Common Matrix | Urine, Plasma, Serum, Tissue Homogenates. nih.govnih.govbenthamdirect.com |
Tracing Cortisol Metabolism in Animal Models and In Vitro Perfusion Systems
Stable isotope tracers are powerful tools for elucidating the dynamics of metabolic pathways in vivo and in vitro. youtube.com In preclinical research, deuterium-labeled steroids like [9,11,12,12-2H4]cortisol (d4-cortisol) are administered to animal models to trace the fate of cortisol through its various metabolic routes. researchgate.netendocrine-abstracts.orgnih.gov
By collecting biological samples over time (e.g., plasma, urine, or specific tissues) and analyzing them via mass spectrometry, researchers can measure the rate of appearance of labeled metabolites, including deuterated allo-tetrahydrocortisol. nih.gov This provides a dynamic measure of the flux through specific metabolic pathways, offering insights that cannot be obtained from static concentration measurements alone. ed.ac.uk For example, this tracer methodology has been used to determine cortisol production rates and assess the in vivo activities of key metabolizing enzymes. benthamdirect.comnih.gov
In in vitro perfusion systems, such as those involving isolated organs or cell cultures, Allo-3α-tetrahydro Cortisol-d6 can be used to study the specific metabolic capabilities of a particular tissue or cell type, free from the systemic influences present in a whole organism.
Investigation of Enzyme Kinetics and Activity of Steroid-Converting Enzymes
The metabolism of cortisol is governed by a series of enzymes, and alterations in their activity are linked to various physiological and pathophysiological states. researchgate.netnih.gov Allo-3α-tetrahydrocortisol is a product of sequential enzymatic reactions involving 11β-hydroxysteroid dehydrogenase (11β-HSD) and 5α-reductase. nih.govresearchgate.net
Stable isotope tracer studies provide a more dynamic and precise assessment of these activities compared to simple metabolite ratios. researchgate.netendocrine-abstracts.org For example, administering d4-cortisol allows researchers to specifically track the generation of d3-cortisol, which is a direct reflection of 11β-HSD1 reductase activity. endocrine-abstracts.orgnih.gov The subsequent conversion of these labeled intermediates into downstream metabolites like Allo-3α-tetrahydro Cortisol-d6 provides a detailed picture of the entire metabolic cascade, enabling a nuanced assessment of enzyme function in preclinical models of metabolic disease. nih.govresearchgate.net
| Enzyme | Reaction Catalyzed (Simplified) | Role of Deuterated Tracer | Research Finding |
| 5α-Reductase | Dihydrocortisol → Allo-dihydrocortisolCortisol → → Allo-tetrahydrocortisol | Administering deuterated cortisol allows for the measurement of the rate of appearance of Allo-3α-tetrahydro Cortisol-d6, providing a direct index of 5α-reductase pathway flux. | The ratio of 5α- to 5β-reduced steroids is a key biomarker in steroid metabolism studies. nih.gov |
| 11β-HSD Type 1 (Reductase) | Cortisone (B1669442) → Cortisol | Infusion of d4-cortisol leads to the formation of d3-cortisone, which is then converted back to d3-cortisol by 11β-HSD1. This specific conversion is a measure of the enzyme's reductase activity. researchgate.netendocrine-abstracts.org | This tracer method has demonstrated that extra-adrenal cortisol regeneration by 11β-HSD1 is a major contributor to the circulating cortisol pool. researchgate.net |
Integration into Comprehensive Steroidomics and Metabolomics Workflows
Steroidomics aims to provide a comprehensive, quantitative profile of all steroids in a biological sample. dshs-koeln.de These complex analyses, which often measure dozens of analytes simultaneously, heavily rely on LC-MS/MS methods. nih.govuni-muenchen.de The accuracy of such multiplexed assays is critically dependent on the use of appropriate internal standards. nih.gov
Allo-3α-tetrahydro Cortisol-d6 is incorporated into these workflows as part of a larger panel of deuterated or 13C-labeled steroid internal standards. nih.govnih.gov This panel is added to the sample prior to processing, and each labeled standard provides accurate quantification for its corresponding unlabeled analyte. nih.govresearchgate.net This comprehensive profiling allows researchers to visualize the entire steroid metabolic network, identifying shifts and dysregulations in pathways that may serve as biomarkers for physiological states or the effects of xenobiotics in preclinical studies. nih.govdshs-koeln.de
Role in Mechanistic Studies of Glucocorticoid Action in Non-Clinical Contexts
Glucocorticoids like cortisol exert their wide-ranging effects primarily by binding to the glucocorticoid receptor (GR), which in turn regulates the transcription of target genes. nih.govnih.gov The biological impact of glucocorticoids is not just dependent on the circulating hormone concentration but is critically determined by local, pre-receptor metabolism within target tissues. researchgate.net Enzymes such as 11β-HSD1 can amplify local glucocorticoid action by regenerating active cortisol from inactive cortisone, thereby influencing GR activation. nih.govresearchgate.net
In non-clinical mechanistic studies, stable isotope tracers are used to dissect this crucial layer of pre-receptor regulation. By tracing the metabolism of labeled cortisol to its downstream products like Allo-3α-tetrahydro Cortisol-d6 within specific tissues in animal models, scientists can investigate how local steroid metabolism influences glucocorticoid signaling. nih.govresearchgate.net This approach is vital for understanding the tissue-specific mechanisms of glucocorticoid action and resistance and for evaluating the pharmacodynamics of drugs that target steroid-metabolizing enzymes. nih.goved.ac.uk
Mechanistic Studies and Characterization in Preclinical and in Vitro Models
Metabolic Profiling in Organ-Specific In Vitro Systems (e.g., Liver Slices, Hepatocyte Cultures)
The liver is the primary site for the metabolism of corticosteroids. In vitro liver models, such as precision-cut liver slices and cultured hepatocytes, are fundamental in studying the metabolic pathways of cortisol. In these systems, Allo-3α-tetrahydro Cortisol-d6 is used as an internal standard to quantify the formation of aTHF from cortisol. This process is governed by a series of enzymatic reactions, primarily involving 5α-reductase and 3α-hydroxysteroid dehydrogenase.
Research in long-term hepatic models, including HepaRG™ cells and human hepatocyte co-cultures, has highlighted the importance of both Phase 1 (e.g., cytochrome P450 enzymes) and Phase 2 (e.g., UDP-glucuronosyltransferases, UGTs; sulfotransferases, SULTs) enzymes in steroid clearance. nih.gov The biotransformation of cortisol to aTHF and its subsequent conjugation (e.g., glucuronidation) can be meticulously tracked in these systems. By adding a known concentration of Allo-3α-tetrahydro Cortisol-d6 to the experimental samples, researchers can account for analyte loss during sample preparation and analysis, thus enabling precise determination of the rates of aTHF production and clearance.
Interactive Table: Key Enzymes and Models in Hepatic Steroid Metabolism
| In Vitro Model | Key Enzyme Families Investigated | Relevance to aTHF Metabolism |
|---|---|---|
| Primary Hepatocyte Cultures | CYPs, UGTs, SULTs | Represents the gold standard for studying the full range of hepatic enzymatic activity, including cortisol reduction and subsequent conjugation of aTHF. |
| HepaRG™ Cell Line | CYPs, UGTs | A long-term model that maintains metabolic competence, allowing for studies on the induction and inhibition of enzymes that process cortisol and aTHF. nih.gov |
| Liver Slices | All native enzymes | Preserves the natural tissue architecture and cell-cell interactions, providing a comprehensive view of how cortisol is metabolized to aTHF within the liver microenvironment. |
Investigations in Genetically Modified Animal Models Affecting Steroid Metabolism
Genetically modified animal models, such as those with specific steroidogenic enzymes knocked out or overexpressed, are invaluable for understanding the precise function of these enzymes in vivo. For instance, in a model with a deficiency in an enzyme responsible for metabolizing aTHF further, one would expect an accumulation of this steroid.
The use of Allo-3α-tetrahydro Cortisol-d6 in such studies is critical for accurately quantifying the resulting alterations in the steroid metabolome. For example, conditions like congenital adrenal hyperplasia (CAH) are caused by deficiencies in enzymes like CYP21A2 or HSD3B2. nih.gov While these specific conditions lead to a buildup of precursor steroids like 17-hydroxyprogesterone, analogous animal models created to study the downstream cortisol metabolism pathways would rely on tracers like Allo-3α-tetrahydro Cortisol-d6. By analyzing urine or plasma from these models, researchers can create a "steroid fingerprint" that reveals the functional consequences of the genetic modification, with the deuterated standard ensuring the reliability of the quantitative data. nih.gov
Role in Understanding Steroid Homeostasis in Non-Pathological Animal Models
In healthy, non-pathological animal models, maintaining steroid homeostasis is a dynamic process involving the tightly regulated synthesis, action, and disposal of hormones like cortisol. The urinary steroid metabolome provides a non-invasive window into the net output and global metabolism of steroid hormones. nih.gov Allo-3α-tetrahydrocortisol (aTHF) is a major urinary metabolite of cortisol, and its levels are indicative of the activity of the cortisol metabolic cascade.
By administering cortisol and using Allo-3α-tetrahydro Cortisol-d6 as a quantitative standard, researchers can study the flux through the entire pathway under various physiological conditions (e.g., stress, circadian rhythm). This allows for a detailed understanding of how the body maintains cortisol balance. The quantitative capacity of steroidogenic tissues is determined by the levels of the enzymes involved, which are regulated by tissue-specific expression and hormonal signals. nih.gov Accurate measurement of metabolites like aTHF is therefore essential to understanding these regulatory networks.
Application in Drug Discovery Research for Modulators of Steroidogenic Enzymes (Non-Clinical Context)
In the field of drug discovery, there is significant interest in developing modulators of steroidogenic enzymes to treat various pathologies. For example, inhibitors of 5α-reductase are used to treat benign prostatic hyperplasia and androgenetic alopecia. When developing new chemical entities designed to modulate enzymes in the cortisol metabolism pathway, it is crucial to assess their efficacy and specificity in preclinical models.
The role of Allo-3α-tetrahydro Cortisol-d6 in this context is to facilitate the accurate measurement of aTHF as a biomarker of enzyme activity. If a drug is designed to inhibit 5α-reductase, for instance, researchers would expect to see a decrease in the production of aTHF from cortisol. In in vitro enzyme assays or studies using animal models, Allo-3α-tetrahydro Cortisol-d6 would be the internal standard of choice for quantifying these changes precisely. This application is a key part of the non-clinical characterization of a drug's mechanism of action, helping to confirm that the pharmacological agent is hitting its intended target. nih.gov
Interactive Table: Research Applications of Allo-3α-tetrahydro Cortisol-d6
| Research Area | Specific Application | Outcome Measured with d6 Standard |
|---|---|---|
| Hepatic Metabolism | Quantifying cortisol turnover in hepatocyte cultures. nih.gov | Rate of aTHF formation and clearance. |
| Genetically Modified Models | Assessing the metabolic impact of enzyme knockout/overexpression. nih.gov | Changes in the steady-state levels of aTHF in biofluids. |
| Steroid Homeostasis | Tracing the metabolic fate of administered cortisol in healthy animals. nih.gov | Flux through the cortisol metabolic pathway. |
| Drug Discovery | Evaluating the effect of a novel enzyme modulator on cortisol metabolism. nih.gov | Inhibition or enhancement of aTHF production as a biomarker of drug efficacy. |
Theoretical Frameworks and Research Paradigms Utilizing Deuterated Steroids
Quantitative Systems Pharmacology (QSP) Modeling of Steroid Dynamics
Quantitative Systems Pharmacology (QSP) is a field of biomedical research that employs mathematical models to understand the complex interactions between drugs, biological systems, and disease processes. wikipedia.orglabcorp.com These models integrate data from various sources to simulate the dynamics of physiological systems, such as the endocrine system, and predict how they might respond to different interventions. nih.govnih.gov
The development of robust QSP models for steroid dynamics, particularly concerning the Hypothalamic-Pituitary-Adrenal (HPA) axis, is critically dependent on high-quality, quantitative data. nih.govnih.gov The HPA axis governs the production of cortisol, and its dysregulation is implicated in numerous pathological states. QSP models aim to simulate the intricate feedback loops and metabolic pathways that control cortisol levels. nih.govnih.gov
This is where deuterated steroids like Allo-3α-tetrahydro Cortisol-d6 become essential. For QSP models to be predictive, they must be built upon and validated against precise measurements of hormone and metabolite concentrations obtained from biological samples. researchgate.net The use of stable isotope-labeled internal standards in liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for such quantification. sigmaaldrich.comnih.gov By adding a known amount of a deuterated standard, such as Allo-3α-tetrahydro Cortisol-d6, to a sample, researchers can correct for variations in sample preparation and analytical detection, thereby achieving highly accurate measurements of the endogenous (unlabeled) Allo-3α-tetrahydro Cortisol. texilajournal.com This precise data is then used to parameterize and qualify the QSP models, ensuring that the in silico simulations accurately reflect the in vivo biological reality. researchgate.net
Table 1: Application of Deuterated Standards in QSP Modeling
| Research Area | Role of Deuterated Steroids | Impact on QSP Models | Supporting Evidence |
|---|---|---|---|
| HPA Axis Dynamics | Provide precise quantification of cortisol and its metabolites (e.g., allo-THF) in plasma and urine. | Enables the development and validation of models that simulate the circadian rhythm of cortisol and its response to stress. nih.govnih.gov | High-quality kinetic data improves the predictive accuracy of the model for various physiological or disease states. |
| Drug Development | Used to accurately measure the impact of a new drug on steroid metabolic pathways. | Allows models to predict drug-drug interactions and effects on hormone homeostasis. nih.gov | Justifies dosing regimens and predicts patient response based on mechanistic understanding. labcorp.com |
| Personalized Medicine | Helps stratify patient populations by accurately profiling individual steroid metabolic fingerprints. | Facilitates the creation of "virtual patients" to simulate individual variability in response to therapy. nih.gov | Improves the potential for tailoring treatments based on an individual's specific metabolic characteristics. |
Advancements in Understanding Steroid Isomerism and Biological Specificity
The biological activity of steroids is highly dependent on their three-dimensional structure. Isomers—molecules with the same chemical formula but different arrangements of atoms—can have vastly different physiological effects. Cortisol metabolism, for instance, produces a variety of stereoisomers, including Allo-3α-tetrahydro Cortisol (allo-THF) and its 5β-isomer, tetrahydrocortisol (B1682764) (THF). nih.gov Differentiating and accurately quantifying these isomers is a significant analytical challenge due to their similar chemical and physical properties. mdpi.com
The development of advanced analytical techniques, particularly GC-MS and LC-MS/MS, has been crucial in overcoming this challenge. nih.gov The specificity of these methods relies heavily on the use of stable isotope-labeled internal standards for each specific isomer of interest. sigmaaldrich.commdpi.com By synthesizing deuterated versions of specific isomers, such as Allo-3α-tetrahydro Cortisol-d6, researchers can develop methods that selectively identify and quantify the target molecule, even in a complex mixture of other isomers. nih.gov
For example, a study aiming to understand the differential roles of THF and allo-THF in a particular biological process would require the precise measurement of each. Using allo-THF-d6 as an internal standard ensures that the quantification of endogenous allo-THF is not confounded by the presence of THF or other metabolites. This specificity is paramount because even subtle differences in steroid structure can lead to significant changes in receptor binding affinity and subsequent biological response. nih.gov The use of deuterium-labeled standards has thus been instrumental in moving beyond measuring total steroid levels to profiling specific, biologically active isomers, leading to a more nuanced understanding of steroid endocrinology. nih.gov
Table 2: Key Isomers in Cortisol Metabolism
| Compound | Isomeric Form | Significance | Role of Deuterated Standard |
|---|---|---|---|
| Tetrahydrocortisol (THF) | 5β-pregnane | A major inactive metabolite of cortisol, reflects cortisol production rate. nih.gov | THF-d5 allows for accurate quantification to assess overall cortisol metabolism. nih.gov |
| Allo-tetrahydrocortisol (allo-THF) | 5α-pregnane | A metabolite of cortisol produced by 5α-reductase; its ratio to THF can indicate enzyme activity. | Allo-THF-d6 ensures specific measurement, enabling studies on 5α-reductase pathway activity. nih.govpharmaffiliates.com |
| Tetrahydrocortisone (B135524) (THE) | 5β-pregnane | A major inactive metabolite of cortisone (B1669442), reflects 11β-HSD enzyme activity. nih.gov | THE-d5 is used to trace the metabolic fate of cortisone and cortisol. nih.gov |
Contribution to the Elucidation of Novel Steroid Metabolic Pathways in Experimental Systems
Stable isotope labeling is a powerful technique for tracing the biotransformation of molecules within a biological system. metsol.comnih.gov By introducing a compound labeled with stable isotopes, such as deuterium (B1214612), researchers can track its journey through various metabolic pathways. youtube.com This approach has been successfully used to identify previously unknown metabolites and to quantify the flux through different metabolic routes. nih.govnih.gov
In the context of steroid research, administering deuterated cortisol to a human subject or an experimental animal model allows scientists to follow its metabolic fate. nih.gov The administered labeled cortisol mixes with the endogenous pool, and all subsequent metabolites will carry the deuterium label. By analyzing biological samples like urine or plasma with mass spectrometry, researchers can distinguish the metabolites derived from the administered dose from the pre-existing, unlabeled pool of steroids. nih.govnih.gov
This methodology has been pivotal in mapping the pathways of cortisol metabolism. For instance, studies have used deuterium-labeled cortisol to investigate the activity of key enzymes like 11β-hydroxysteroid dehydrogenase (11β-HSD), which interconverts active cortisol and inactive cortisone. nih.gov By measuring the ratio of labeled cortisol to labeled cortisone and their respective downstream metabolites (like THF and THE), the rate and direction of this enzymatic activity can be determined in vivo. nih.gov The synthesis and availability of deuterated standards for downstream metabolites, such as Allo-3α-tetrahydro Cortisol-d6, are crucial for confirming the identity and quantifying the products of these newly elucidated pathways. nih.gov This tracer-based approach provides dynamic information about metabolic processes that cannot be obtained from static measurements alone. youtube.com
Table 3: Research Findings from Deuterated Steroid Tracer Studies
| Study Focus | Labeled Compound Used | Key Finding | Analytical Method |
|---|---|---|---|
| Renal 11β-HSD2 Activity | Deuterium-labeled cortisol | The measurement of urinary unconjugated cortisol and cortisone is a robust index of renal 11β-HSD2 activity in humans. nih.gov | GC/MS |
| Cortisol Production Rate | (9,12,12,-2H)cortisol | Deuterated cortisol can be used to determine the cortisol production rate by measuring the isotope dilution in urinary metabolites THF and THE. nih.gov | GC/MS |
| Androgen Plasma Clearance | Deuterium-labeled testosterone (B1683101) and androstenedione | Established a method to measure plasma clearance rates of androgens in women, identifying differences in patient populations. nih.gov | GC-MS |
| Equine Steroid Metabolism | Deuterated androgens | Successfully identified urinary steroid metabolites in horses from both in vivo and in vitro studies. nih.gov | Gas Chromatography/Mass Spectrometry |
Future Research Directions and Emerging Avenues for Allo 3α Tetrahydro Cortisol D6 Major Studies
Integration with Advanced Imaging Techniques for In Vivo Metabolic Tracing (Non-Clinical)
The integration of Allo-3α-tetrahydro Cortisol-d6 with advanced imaging techniques, particularly mass spectrometry imaging (MSI), presents a promising frontier for in vivo metabolic tracing in non-clinical research. Techniques like Nanoscale Secondary Ion Mass Spectrometry (NanoSIMS) offer the capability to visualize the distribution of deuterated tracers within biological tissues at a subcellular level. nih.govnih.gov This would allow researchers to track the spatial and temporal dynamics of cortisol metabolism in specific tissues and cell types, providing unprecedented insights into localized steroid action and regulation.
Key Research Opportunities:
High-Resolution Metabolic Mapping: Utilizing NanoSIMS to map the distribution of Allo-3α-tetrahydro Cortisol-d6 and its downstream metabolites in target tissues such as the brain, adipose tissue, and adrenal glands.
Dynamic Flux Analysis: Combining stable isotope tracing with imaging to visualize the flux of cortisol through various metabolic pathways in response to physiological stimuli or pharmacological interventions.
Table 1: Advanced Imaging Techniques for Isotope Tracing
| Imaging Technique | Principle | Potential Application with Allo-3α-tetrahydro Cortisol-d6 |
| Mass Spectrometry Imaging (MSI) | Measures the mass-to-charge ratio of molecules to create an image of their spatial distribution in a sample. | Visualize the distribution of the deuterated metabolite in tissue sections. |
| Nanoscale Secondary Ion Mass Spectrometry (NanoSIMS) | A high-resolution MSI technique that can image the elemental and isotopic composition of a sample at the nanoscale. nih.govnih.gov | Trace the uptake and metabolism of cortisol at a subcellular level. |
| Deuterium (B1214612) Metabolic Imaging (DMI) | A non-invasive MRI-based technique that maps the distribution of deuterium-labeled compounds and their metabolites. researchgate.netescholarship.org | In vivo tracking of cortisol metabolism in whole organisms in real-time. |
Development of Micro-Scale Analytical Methods for Limited Biological Samples
A significant challenge in steroid hormone analysis is the often-limited volume of biological samples, such as in pediatric or small animal studies. The development of micro-scale analytical methods is crucial to overcome this limitation. Microfluidic devices and capillary electrophoresis (CE) are promising technologies that require minimal sample volumes while providing high-resolution separation and sensitive detection. nih.govnih.govcore.ac.uk
The application of these micro-scale techniques for the analysis of Allo-3α-tetrahydro Cortisol-d6 would enable researchers to conduct studies with precious and volume-limited samples. For instance, coupling in-tube solid-phase microextraction with liquid chromatography-tandem mass spectrometry allows for the automated and sensitive analysis of steroid metabolites in as little as 50 μL of saliva. mdpi.com
Future Developments:
Lab-on-a-Chip Devices: Designing integrated microfluidic chips for the complete workflow of sample preparation, separation, and detection of Allo-3α-tetrahydro Cortisol-d6.
High-Throughput Screening: Utilizing micro-scale methods for the rapid and cost-effective screening of large numbers of samples in metabolomic studies.
Exploration of Its Role in Non-Mammalian Steroid Metabolism
While cortisol is a primary glucocorticoid in many vertebrates, the specifics of its metabolism can vary significantly across different species. nih.gov The use of deuterated tracers like Allo-3α-tetrahydro Cortisol-d6 in non-mammalian species can provide valuable insights into the comparative endocrinology of stress and metabolism.
Recent studies have begun to explore cortisol metabolism in fish, highlighting its role as a key stress indicator. nih.govresearchgate.netresearchgate.net A study on zebrafish utilized stable-isotope tracing with labeled glucose to investigate the role of corticosteroid receptors in glucose regulation mediated by cortisol, demonstrating the utility of such approaches in non-mammalian models. frontiersin.org There is also evidence questioning the endogenous production and hormonal role of vertebrate-type steroids in some invertebrates, suggesting that they may be absorbed from the environment. youtube.com The use of Allo-3α-tetrahydro Cortisol-d6 could help elucidate the origins and metabolic fate of cortisol and its metabolites in these organisms.
Potential Research Areas:
Comparative Endocrinology: Investigating the metabolic pathways of cortisol in diverse non-mammalian vertebrates, such as amphibians, reptiles, and birds, using Allo-3α-tetrahydro Cortisol-d6 as a tracer.
Invertebrate Steroid Biology: Exploring the uptake, metabolism, and potential physiological effects of cortisol and its metabolites in invertebrates, which could have implications for ecotoxicology. nih.gov
Computational Modeling and Predictive Metabolomics Utilizing Isotope-Labeled Data
Computational modeling of steroidogenesis and metabolism is a powerful tool for understanding the complex network of enzymatic reactions and regulatory pathways. nih.govnih.gov However, the accuracy and predictive power of these models are highly dependent on the quality of the input data. Data from stable isotope tracing studies, which provide dynamic information on metabolic fluxes, are invaluable for developing and validating these models. physoc.orgresearchgate.netnih.govyoutube.com
By incorporating data on the conversion of labeled cortisol to its metabolites, including Allo-3α-tetrahydro Cortisol, computational models can be refined to more accurately simulate in vivo steroid metabolism. This can lead to a better understanding of both normal physiology and the pathophysiology of endocrine disorders. Furthermore, the integration of steroid metabolomics data with machine learning algorithms has shown promise in the diagnosis and classification of adrenal tumors. nih.govendocrine-abstracts.orgrug.nl
Future Applications:
Model Refinement: Using kinetic data obtained from tracing studies with deuterated cortisol to parameterize and validate computational models of adrenal and peripheral steroid metabolism.
Predictive Toxicology: Developing models that can predict the effects of endocrine-disrupting chemicals on cortisol metabolism, using isotope-labeled data to understand the mechanisms of disruption.
Potential for Novel Research Standard Development and Methodological Innovation
Allo-3α-tetrahydro Cortisol-d6 currently serves as an essential internal standard for accurate quantification in mass spectrometry-based assays. mdpi.comresearchgate.netmdpi.com However, its potential extends beyond this role. As analytical techniques become more sensitive and sophisticated, the need for highly characterized and reliable reference materials becomes even more critical.
The development of Allo-3α-tetrahydro Cortisol-d6 as a certified reference material (CRM) would provide a benchmark for inter-laboratory comparisons and ensure the accuracy and reproducibility of analytical methods for steroid profiling. lgcstandards.com Furthermore, the synthesis and use of deuterated standards are driving innovation in analytical methodologies, such as the development of novel derivatization techniques and advanced separation methods to overcome challenges like isobaric interferences. nih.govresearchgate.net
Opportunities for Innovation:
Certified Reference Material (CRM): Establishing Allo-3α-tetrahydro Cortisol-d6 as a CRM for clinical and research applications, ensuring the quality and comparability of data across different laboratories.
Methodological Advancements: Utilizing the unique properties of this and other deuterated standards to develop next-generation analytical platforms with improved sensitivity, specificity, and throughput for comprehensive steroid metabolome analysis.
Q & A
Q. What analytical methods are recommended for quantifying Allo-3α-tetrahydro Cortisol-d6 (A-THF-d6) in human urine samples?
A-THF-d6 can be quantified using ultra-high-performance liquid chromatography coupled with multistage mass spectrometry (UHPLC-MSⁿ) employing stable-isotope dilution. Deuterated internal standards (e.g., [²H₆]-A-THF) are critical for correcting matrix effects and ion suppression. For example, a validated method using high-resolution Orbitrap MS achieves sensitivity down to 0.28 ng/mL for cortisol metabolites, with recovery rates >85% . Researchers should optimize chromatographic separation (e.g., C18 columns) and use isotope-specific transitions to minimize cross-talk.
Q. How can researchers ensure the structural integrity of A-THF-d6 during experimental storage and handling?
A-THF-d6 should be stored at +4°C in airtight, light-protected vials to prevent degradation. Purity (>95% by HPLC) must be confirmed via certificate of analysis (CoA) from suppliers, and aliquots should be prepared in inert solvents (e.g., methanol) to avoid repeated freeze-thaw cycles. Stability tests under simulated experimental conditions (e.g., pH, temperature) are recommended to validate handling protocols .
Q. What are the primary metabolic pathways involving A-THF-d6, and how do they differ from non-deuterated analogs?
A-THF-d6 is a deuterated metabolite of cortisol, primarily involved in 5α-reductase and 3α-hydroxysteroid dehydrogenase pathways. Its deuterium labeling at specific positions (e.g., C2, C4, C21) allows tracing of metabolic flux without perturbing enzymatic activity under physiological conditions. Comparative studies with non-deuterated A-THF can reveal isotope effects on enzyme kinetics, though these are typically minimal in cortisol metabolism .
Advanced Research Questions
Q. How can deuterium isotope effects influence the interpretation of A-THF-d6 metabolic pathway analysis in enzyme kinetics studies?
While deuterium labeling generally reduces reaction rates (kinetic isotope effects, KIE), strategic placement at non-reactive sites (e.g., C21) minimizes such interference. Researchers should validate enzyme activity using parallel assays with non-deuterated A-THF and adjust kinetic models to account for potential KIEs. For example, 5α-reductase activity assays may require normalization to control for isotopic variance .
Q. What strategies resolve discrepancies in A-THF-d6 quantification across different mass spectrometry platforms?
Cross-platform harmonization involves:
- Standardizing calibration curves using certified reference materials.
- Implementing inter-laboratory comparisons with shared samples.
- Validating transitions and collision energies for MS/MS fragmentation. For instance, discrepancies in ion suppression between triple-quadrupole and Orbitrap systems can be mitigated by adjusting internal standard concentrations and matrix-matched calibration .
Q. How can researchers design experiments to assess the impact of A-THF-d6 on cortisol metabolite ratios in disease models (e.g., Cushing’s syndrome)?
A case-control study design is recommended:
- Cohorts : Compare A-THF-d6/total cortisol equivalent (TCE) ratios in patients vs. healthy controls.
- Sampling : Collect timed urine samples to account for diurnal variation.
- Confounders : Adjust for covariates (e.g., smoking status, renal function) using multivariate regression.
- Validation : Replicate findings in independent cohorts and correlate with enzyme activity assays (e.g., 11β-HSD2) .
Q. What computational methods are suitable for modeling the molecular interactions of A-THF-d6 with glucocorticoid receptors?
Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (e.g., GROMACS) can predict binding affinities and conformational changes. Hirshfeld surface analysis, validated in crystallographic studies of related steroids, can further elucidate non-covalent interactions (e.g., hydrogen bonding, van der Waals forces) .
Methodological Considerations
- Internal Standards : Use [²H₆]-A-THF for isotope dilution to match extraction efficiency and ionization .
- Data Normalization : Express results as TCE (total cortisol equivalent) to account for conjugated metabolites (e.g., sulfates, glucuronides) .
- Quality Control : Include blank samples and spiked recoveries in each batch to monitor contamination and matrix effects .
For further validation, refer to peer-reviewed protocols from Quantitative Profiling of Cortisol and structural analysis frameworks in crystallography studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
